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molecular formula C4H11N B082408 (R)-(-)-2-Aminobutane CAS No. 13250-12-9

(R)-(-)-2-Aminobutane

Cat. No. B082408
M. Wt: 73.14 g/mol
InChI Key: BHRZNVHARXXAHW-SCSAIBSYSA-N
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Patent
US04827031

Procedure details

A mixture of 18.1 g (1.1 moles) of anhydrous ammonia, 27.5 g (0.5 mole) of cis, trans-2-butenes, 79.1 g of water and 43.5 g (0.10 mole) of ammonium iodide were charged to a 300 cm3 stainless steel autoclave. The autoclave was heated to 335° C. and held there for five hours with agitation; the maximum system pressure was 3,100 psig. A total of 3.3 g of mono-sec-butylamine, 0.01 g of di-sec-butylamine, 0.42 g of mono-n-butylamine, 1.29 g of sec-butyl alcohol, 0.06 g n-butyl alcohol, 0.35 g methylethylketone and 0.93 g of a hydrocarbon oil were obtained, corresponding to a 2-butene conversion of 19.9%, an amines yield of 52.1%, an alcohol yield of 25.9%, MEK yield of 5.0% and an oil yield of 17.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
solvent
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
trans-2-butenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
79.1 g
Type
reactant
Reaction Step Two
Quantity
43.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].O.[I-].[NH4+].[CH3:5][CH:6]=[CH:7][CH3:8]>CC(CC)=O.C(O)CCC.C(O)(CC)C>[CH:6]([NH2:1])([CH2:7][CH3:8])[CH3:5].[CH:6]([NH:1][CH:6]([CH2:7][CH3:8])[CH3:5])([CH2:7][CH3:8])[CH3:5].[CH2:5]([NH2:1])[CH2:6][CH2:7][CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=CC
Name
Quantity
0.35 g
Type
solvent
Smiles
CC(=O)CC
Name
Quantity
0.06 g
Type
solvent
Smiles
C(CCC)O
Name
Quantity
1.29 g
Type
solvent
Smiles
C(C)(CC)O
Step Two
Name
Quantity
18.1 g
Type
reactant
Smiles
N
Name
trans-2-butenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
79.1 g
Type
reactant
Smiles
O
Name
Quantity
43.5 g
Type
reactant
Smiles
[I-].[NH4+]
Step Three
Name
stainless steel
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
335 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(CC)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
Name
Type
product
Smiles
C(C)(CC)NC(C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.01 g
Name
Type
product
Smiles
C(CCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04827031

Procedure details

A mixture of 18.1 g (1.1 moles) of anhydrous ammonia, 27.5 g (0.5 mole) of cis, trans-2-butenes, 79.1 g of water and 43.5 g (0.10 mole) of ammonium iodide were charged to a 300 cm3 stainless steel autoclave. The autoclave was heated to 335° C. and held there for five hours with agitation; the maximum system pressure was 3,100 psig. A total of 3.3 g of mono-sec-butylamine, 0.01 g of di-sec-butylamine, 0.42 g of mono-n-butylamine, 1.29 g of sec-butyl alcohol, 0.06 g n-butyl alcohol, 0.35 g methylethylketone and 0.93 g of a hydrocarbon oil were obtained, corresponding to a 2-butene conversion of 19.9%, an amines yield of 52.1%, an alcohol yield of 25.9%, MEK yield of 5.0% and an oil yield of 17.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
solvent
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
trans-2-butenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
79.1 g
Type
reactant
Reaction Step Two
Quantity
43.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].O.[I-].[NH4+].[CH3:5][CH:6]=[CH:7][CH3:8]>CC(CC)=O.C(O)CCC.C(O)(CC)C>[CH:6]([NH2:1])([CH2:7][CH3:8])[CH3:5].[CH:6]([NH:1][CH:6]([CH2:7][CH3:8])[CH3:5])([CH2:7][CH3:8])[CH3:5].[CH2:5]([NH2:1])[CH2:6][CH2:7][CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=CC
Name
Quantity
0.35 g
Type
solvent
Smiles
CC(=O)CC
Name
Quantity
0.06 g
Type
solvent
Smiles
C(CCC)O
Name
Quantity
1.29 g
Type
solvent
Smiles
C(C)(CC)O
Step Two
Name
Quantity
18.1 g
Type
reactant
Smiles
N
Name
trans-2-butenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
79.1 g
Type
reactant
Smiles
O
Name
Quantity
43.5 g
Type
reactant
Smiles
[I-].[NH4+]
Step Three
Name
stainless steel
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
335 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(CC)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
Name
Type
product
Smiles
C(C)(CC)NC(C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.01 g
Name
Type
product
Smiles
C(CCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04827031

Procedure details

A mixture of 18.1 g (1.1 moles) of anhydrous ammonia, 27.5 g (0.5 mole) of cis, trans-2-butenes, 79.1 g of water and 43.5 g (0.10 mole) of ammonium iodide were charged to a 300 cm3 stainless steel autoclave. The autoclave was heated to 335° C. and held there for five hours with agitation; the maximum system pressure was 3,100 psig. A total of 3.3 g of mono-sec-butylamine, 0.01 g of di-sec-butylamine, 0.42 g of mono-n-butylamine, 1.29 g of sec-butyl alcohol, 0.06 g n-butyl alcohol, 0.35 g methylethylketone and 0.93 g of a hydrocarbon oil were obtained, corresponding to a 2-butene conversion of 19.9%, an amines yield of 52.1%, an alcohol yield of 25.9%, MEK yield of 5.0% and an oil yield of 17.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
solvent
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
trans-2-butenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
79.1 g
Type
reactant
Reaction Step Two
Quantity
43.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].O.[I-].[NH4+].[CH3:5][CH:6]=[CH:7][CH3:8]>CC(CC)=O.C(O)CCC.C(O)(CC)C>[CH:6]([NH2:1])([CH2:7][CH3:8])[CH3:5].[CH:6]([NH:1][CH:6]([CH2:7][CH3:8])[CH3:5])([CH2:7][CH3:8])[CH3:5].[CH2:5]([NH2:1])[CH2:6][CH2:7][CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=CC
Name
Quantity
0.35 g
Type
solvent
Smiles
CC(=O)CC
Name
Quantity
0.06 g
Type
solvent
Smiles
C(CCC)O
Name
Quantity
1.29 g
Type
solvent
Smiles
C(C)(CC)O
Step Two
Name
Quantity
18.1 g
Type
reactant
Smiles
N
Name
trans-2-butenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
79.1 g
Type
reactant
Smiles
O
Name
Quantity
43.5 g
Type
reactant
Smiles
[I-].[NH4+]
Step Three
Name
stainless steel
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
335 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(CC)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
Name
Type
product
Smiles
C(C)(CC)NC(C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.01 g
Name
Type
product
Smiles
C(CCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04827031

Procedure details

A mixture of 18.1 g (1.1 moles) of anhydrous ammonia, 27.5 g (0.5 mole) of cis, trans-2-butenes, 79.1 g of water and 43.5 g (0.10 mole) of ammonium iodide were charged to a 300 cm3 stainless steel autoclave. The autoclave was heated to 335° C. and held there for five hours with agitation; the maximum system pressure was 3,100 psig. A total of 3.3 g of mono-sec-butylamine, 0.01 g of di-sec-butylamine, 0.42 g of mono-n-butylamine, 1.29 g of sec-butyl alcohol, 0.06 g n-butyl alcohol, 0.35 g methylethylketone and 0.93 g of a hydrocarbon oil were obtained, corresponding to a 2-butene conversion of 19.9%, an amines yield of 52.1%, an alcohol yield of 25.9%, MEK yield of 5.0% and an oil yield of 17.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
solvent
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
trans-2-butenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
79.1 g
Type
reactant
Reaction Step Two
Quantity
43.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].O.[I-].[NH4+].[CH3:5][CH:6]=[CH:7][CH3:8]>CC(CC)=O.C(O)CCC.C(O)(CC)C>[CH:6]([NH2:1])([CH2:7][CH3:8])[CH3:5].[CH:6]([NH:1][CH:6]([CH2:7][CH3:8])[CH3:5])([CH2:7][CH3:8])[CH3:5].[CH2:5]([NH2:1])[CH2:6][CH2:7][CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=CC
Name
Quantity
0.35 g
Type
solvent
Smiles
CC(=O)CC
Name
Quantity
0.06 g
Type
solvent
Smiles
C(CCC)O
Name
Quantity
1.29 g
Type
solvent
Smiles
C(C)(CC)O
Step Two
Name
Quantity
18.1 g
Type
reactant
Smiles
N
Name
trans-2-butenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
79.1 g
Type
reactant
Smiles
O
Name
Quantity
43.5 g
Type
reactant
Smiles
[I-].[NH4+]
Step Three
Name
stainless steel
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
335 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(CC)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
Name
Type
product
Smiles
C(C)(CC)NC(C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.01 g
Name
Type
product
Smiles
C(CCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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